Cas no 866358-08-9 (Benzenamine, 4-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-)
866358-08-9 structure
Product Name:Benzenamine, 4-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-
CAS-nummer:866358-08-9
MF:C14H17N3O
MW:243.304282903671
CID:1863016
PubChem ID:28331949
Update Time:2025-04-21
Benzenamine, 4-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, 4-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-
- AKOS011353687
- DB-112838
- SCHEMBL5372017
- 866358-08-9
-
- Inchi: 1S/C14H17N3O/c15-12-8-6-11(7-9-12)14-17-16-13(18-14)10-4-2-1-3-5-10/h6-10H,1-5,15H2
- InChI-sleutel: ZIXFLFIMKBZSQD-UHFFFAOYSA-N
- LACHT: O1C(C2C=CC(=CC=2)N)=NN=C1C1CCCCC1
Berekende eigenschappen
- Exacte massa: 243.137162174Da
- Monoisotopische massa: 243.137162174Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 2
- Complexiteit: 260
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.9
- Topologisch pooloppervlak: 64.9Ų
Benzenamine, 4-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)- Gerelateerde literatuur
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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